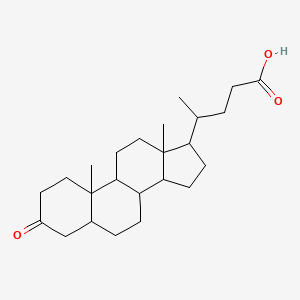
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate is an organic compound with a complex structure that includes a benzofuran ring, a cyclopropyl group, and a bromo-propoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the cyclopropyl group and the bromo-propoxy side chain. The final step involves esterification to form the ethyl ester.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Addition of Bromo-Propoxy Side Chain: The bromo-propoxy side chain is typically added through a nucleophilic substitution reaction using 3-bromopropanol and a suitable base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromo group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromo-propoxy side chain and the benzofuran core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity.
相似化合物的比较
Similar Compounds
- 4-(3-Bromo-propoxy)-benzoic acid methyl ester
- Ethyl 3-bromopropionate
- 3-Bromophenylboronic acid
Uniqueness
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate is unique due to its combination of a benzofuran core, a cyclopropyl group, and a bromo-propoxy side chain. This combination imparts specific chemical properties and biological activities that are not found in similar compounds.
属性
分子式 |
C17H19BrO4 |
|---|---|
分子量 |
367.2 g/mol |
IUPAC 名称 |
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H19BrO4/c1-2-20-17(19)16-14(11-7-8-11)15-12(21-10-4-9-18)5-3-6-13(15)22-16/h3,5-6,11H,2,4,7-10H2,1H3 |
InChI 键 |
BZISZFKLGJELEQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCBr)C3CC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Oxospiro[4.5]decane-7-carbonitrile](/img/structure/B8537016.png)
![1-[tert-Butyl(dimethyl)silyl]-4-(prop-2-en-1-yl)azetidin-2-one](/img/structure/B8537023.png)
phosphonium chloride](/img/structure/B8537027.png)


![7-Trifluoroacetylimidazo[5,1-b]thiazole](/img/structure/B8537043.png)

![[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetic acid](/img/structure/B8537052.png)
![4-[4-(4-bromo-phenyl)-1H-pyrazol-3-yl]-6-ethyl-benzene-1,3-diol](/img/structure/B8537056.png)

